molecular formula C2H4NO2- B8599266 Glycinate CAS No. 23297-34-9

Glycinate

Cat. No.: B8599266
CAS No.: 23297-34-9
M. Wt: 74.06 g/mol
InChI Key: DHMQDGOQFOQNFH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glycinate is an alpha-amino-acid anion that is the conjugate base of glycine, arising from deprotonation of the carboxy group. It has a role as a fundamental metabolite. It is a conjugate base of a glycine.

Properties

CAS No.

23297-34-9

Molecular Formula

C2H4NO2-

Molecular Weight

74.06 g/mol

IUPAC Name

2-aminoacetate

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/p-1

InChI Key

DHMQDGOQFOQNFH-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])N

Canonical SMILES

C(C(=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 139.6 g of glycine ethyl ester hydrochloride into 1100 ml of anhydrous ether, ice cold the solution to −6° C. by passing 27.2 g of ammonia gas, so that the glycine ethyl ester hydrochloride is ionized to form glycinate, wherein the proportion of glycine ethyl ester hydrochloride:anhydrous ether:ammonia gas is 1 mol: 1100 ml:1.6 mol.
Quantity
139.6 g
Type
reactant
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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